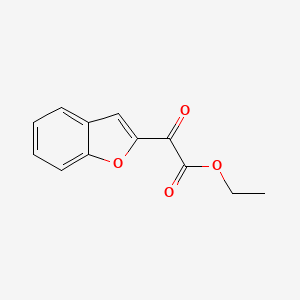

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)10-7-8-5-3-4-6-9(8)16-10/h3-7H,2H2,1H3 |

InChI Key |

ZEYOYRUFYAFJHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

Benzofuran-2-glyoxylic acid ethyl ester CAS number search

Executive Summary & Chemical Identity[1]

Benzofuran-2-glyoxylic acid ethyl ester (also known as Ethyl 2-(benzofuran-2-yl)-2-oxoacetate) is a specialized heterocyclic building block used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs). Unlike commodity chemicals, this compound is frequently generated in situ or synthesized on-demand as a transient intermediate, which explains the scarcity of a widely cited, commercially active CAS registry number for the unsubstituted parent molecule in public catalogs.

This guide provides the definitive technical roadmap for identifying, synthesizing, and applying this compound in drug discovery workflows, specifically for researchers targeting anti-inflammatory and antimicrobial pathways where the benzofuran scaffold is privileged.

CAS Number & Registry Strategy

For researchers performing database queries, it is critical to distinguish between the specific target and its commercially available analogs.

| Chemical Name | Structure Note | CAS Number | Status |

| Ethyl 2-(benzofuran-2-yl)-2-oxoacetate | Target Molecule (Unsubstituted) | Not Widely Listed | Research Intermediate (Synthesize de novo) |

| Ethyl 2-(5-bromobenzofuran-2-yl)-2-oxoacetate | 5-Bromo analog | 1506492-26-7 | Commercially Available Reference |

| Ethyl | Furan analog (No benzene ring) | 1639-37-8 | Commodity Chemical |

| Ethyl benzofuran-2-carboxylate | Missing keto group | 3199-61-9 | Common Impurity/Starting Material |

Search Directive: If your procurement system requires a CAS for the unsubstituted parent, use CAS 1506492-26-7 (the 5-bromo derivative) as a structural surrogate for substructure searching, or proceed with the synthesis protocol below.

Synthetic Pathway & Methodology

The most robust route to Benzofuran-2-glyoxylic acid ethyl ester is via Friedel-Crafts Acylation . This method is preferred over organolithium routes (e.g., lithiation of benzofuran followed by reaction with diethyl oxalate) due to higher scalability and tolerance for functional groups on the benzene ring.

Reaction Logic Diagram

The following decision tree illustrates the synthetic strategy and critical control points.

Figure 1: Mechanistic flow for the Friedel-Crafts acylation of benzofuran.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate (Scale: 10 mmol).

Reagents:

-

Benzofuran (1.18 g, 10 mmol)

-

Ethyl oxalyl chloride (1.50 g, 11 mmol) [Also known as Ethyl chlorooxoacetate, CAS 4755-77-5]

-

Aluminum Chloride (

, anhydrous) (1.60 g, 12 mmol) or Tin(IV) Chloride ( -

Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add anhydrous DCM (30 mL) and Benzofuran (10 mmol). Cool the solution to 0°C using an ice bath.

-

Acylation Step: Add Ethyl oxalyl chloride (11 mmol) dropwise over 5 minutes.

-

Catalysis: Carefully add

(12 mmol) in small portions to control the exotherm. The solution will likely darken (red/brown) indicating complex formation.-

Expert Note: If the substrate contains sensitive functional groups, substitute

with

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically runs lower than the starting benzofuran.

-

Quench: Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) and HCl (1M, 10 mL).

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Expected Yield: 75-85% as a yellow/orange oil or low-melting solid.

Applications in Drug Discovery[4]

The glyoxylic ester moiety at the C2 position acts as a versatile "chemical handle" for diversifying the benzofuran scaffold.

Heterocycle Construction

The

-

Quinoxalinones: Reaction with o-phenylenediamine yields benzofuran-substituted quinoxalinones, a class of compounds investigated for kinase inhibition.

-

Hydrazones: Condensation with hydrazines yields acylhydrazones, often screened for antimicrobial activity.

Analytical Characterization Data

To validate your synthesized compound, compare against these predicted spectral markers:

| Technique | Parameter | Expected Signal | Assignment |

| 1H NMR | Triplet | Ester | |

| Quartet | Ester | ||

| Multiplet | Aromatic Benzene Ring | ||

| Singlet | C3-H (Furan ring proton) | ||

| IR | Strong | Ester Carbonyl ( | |

| Strong | Keto Carbonyl ( |

Safety & Handling

-

Ethyl Oxalyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water to release HCl gas.

-

Benzofuran: Suspected carcinogen. Avoid inhalation of vapors.

-

Waste Disposal: Quenched aluminum chloride reactions generate acidic aqueous waste containing aluminum salts. Neutralize before disposal according to local EHS regulations.

References

-

Synthesis of Benzofuran Derivatives

- Title: "Friedel–Crafts reaction of substituted aromatic compounds with ethyl oxalyl chloride."

- Source:Chemical Reviews, 2014.

-

URL:[Link]

-

Analogous Chemistry (Furan Series)

- Title: "Ethyl alpha-oxofuran-2-acet

- Source: PubChem Compound Summary.

-

URL:[Link]

-

Benzofuran Scaffold in Medicinal Chemistry

-

Reagent Data (Ethyl Oxalyl Chloride)

- Title: "Ethyl chlorooxoacetate Safety D

-

Source: Sigma-Aldrich.

Sources

An In-depth Technical Guide to Ethyl 2-(1-Benzofuran-2-yl)-2-oxoacetate

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate, a versatile heterocyclic α-keto ester. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmacologically active agents.[1] The addition of the α-keto ester functionality at the 2-position introduces a highly reactive and synthetically valuable handle, positioning this molecule as a critical intermediate for the development of novel therapeutics. This document details the nomenclature, physicochemical properties, robust synthetic routes based on established chemical principles, and the significant potential applications of this compound in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Nomenclature and Chemical Identity

The structural identity of a molecule is foundational to its study and application. The compound in focus is characterized by a benzofuran ring system acylated at the C-2 position with an ethyl glyoxylate moiety.

-

Systematic IUPAC Name: ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate

-

Common Synonyms: Ethyl (benzofuran-2-yl)glyoxylate, Ethyl (benzofuran-2-yl)(oxo)acetate

-

Molecular Formula: C₁₂H₁₀O₄

-

Molecular Weight: 218.21 g/mol

-

CAS Number: While a specific CAS registry number for the unsubstituted parent compound is not consistently cited in major databases, closely related analogs are well-documented, such as ethyl 2-(5-bromobenzofuran-2-yl)-2-oxoacetate (CAS No. 1506492-26-7) .

| Property | Predicted/Inferred Value | Source/Basis |

| Physical State | Colorless to pale yellow low-melting solid or viscous oil | Inference from analogs like the 5-bromo derivative. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | General property of similar organic esters. |

| Storage | Store at 2-8°C under an inert atmosphere | Recommended for α-keto esters and bromo-analog. |

Strategic Synthesis Methodologies

The synthesis of ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate can be approached through two primary and highly effective strategies: Friedel-Crafts acylation and acylation of a pre-formed organometallic intermediate. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups on the benzofuran ring if substituted analogs are targeted.

Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a classic and direct method for acylating an electron-rich aromatic system like benzofuran. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid activates an acyl chloride, generating a potent electrophile that attacks the benzofuran ring.

Causality of Experimental Design:

-

Electrophile: Ethyl oxalyl chloride is the ideal acylating agent as it directly introduces the required glyoxylate moiety.

-

Lewis Acid Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) is required to polarize the C-Cl bond of the acyl chloride, forming a highly reactive acylium ion or a polarized complex.[2]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to prevent reaction with the Lewis acid and to facilitate the reaction.

-

Regioselectivity: Friedel-Crafts acylation of benzofuran can potentially yield both C2 and C3 isomers. However, the C2 position is generally more nucleophilic, often leading to it being the major product, although reaction conditions can influence the ratio.[3] Low temperatures are employed to enhance selectivity and minimize side reactions.

Caption: Workflow for Friedel-Crafts acylation of benzofuran.

Method B: Acylation of a 2-Benzofuranyl Organometallic Reagent

This strategy offers superior regioselectivity compared to the Friedel-Crafts method. It involves the initial deprotonation of the highly acidic C2 proton of benzofuran to form a nucleophilic organometallic species, which then reacts with an appropriate electrophile.

Causality of Experimental Design:

-

Deprotonation: Strong organolithium bases like n-butyllithium (n-BuLi) are highly effective for the selective deprotonation at the C2 position of benzofuran, forming 2-lithiobenzofuran in situ.

-

Electrophile: Diethyl oxalate is an excellent choice as the electrophilic partner. Crucially, it lacks α-hydrogens and therefore cannot self-condense via a Claisen reaction, which simplifies the product profile significantly.[4] It serves exclusively as an acyl acceptor.

-

Reaction Conditions: The reaction is conducted under strictly anhydrous conditions and at low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium intermediate and to control the exothermicity of the subsequent acylation.

-

Self-Validation: The high regioselectivity of the initial lithiation step provides a self-validating system for the synthesis, ensuring that the final product is almost exclusively the desired C2-acylated isomer.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of Benzofuran-2-Oxoacetate Derivatives

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a seamless fusion of a benzene and a furan ring, represents a cornerstone in the architecture of medicinal chemistry.[1][2] Nature has long harnessed this scaffold, embedding it within a diverse array of natural products that exhibit a wide spectrum of physiological and pharmacological actions.[3][4] This intrinsic biological relevance has spurred synthetic chemists to devise numerous methodologies for crafting novel benzofuran derivatives.[5][6] The adaptability of the benzofuran core permits the introduction of varied substituents, culminating in compounds with a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][7] This guide focuses on a specific and highly promising subclass: the benzofuran-2-oxoacetates. Through an exploration of their synthesis, potential biological activities, and the stringent experimental protocols necessary for their assessment, we aim to furnish researchers, scientists, and drug development professionals with a thorough resource to unlock the full therapeutic promise of this compelling molecular framework.

Synthesis of Benzofuran-2-Oxoacetate Derivatives: A Modular Approach

The synthesis of benzofuran-2-oxoacetate derivatives can be achieved through various well-established methods for constructing the benzofuran ring system, followed by the installation of the 2-oxoacetate functionality. A prevalent and efficacious strategy entails the reaction of a substituted salicylaldehyde with a suitable haloacetate ester, succeeded by an intramolecular cyclization. This approach provides a high degree of modularity, enabling the introduction of a wide assortment of substituents on the benzene ring to probe structure-activity relationships (SAR).

General Synthetic Pathway

A representative synthetic route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate is depicted below. This multi-step synthesis offers a foundational blueprint that can be tailored for the preparation of a library of derivatives with diverse substitution patterns.

Caption: General synthetic route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Detailed Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate (A Key Intermediate)

This protocol outlines the synthesis of a pivotal intermediate, ethyl 5-chlorobenzofuran-2-carboxylate, adapted from established literature procedures.[8]

| Step | Procedure | Causality and Scientific Rationale |

| 1 | To a solution of 5-chlorosalicylaldehyde (0.05 mol) in dry dimethylformamide (DMF, 70 mL), add anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.05 mol). | This O-alkylation reaction is initiated by potassium carbonate, which deprotonates the phenolic hydroxyl group of the salicylaldehyde to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate via an SN2 mechanism. DMF serves as an ideal polar aprotic solvent for this transformation. |

| 2 | Heat the reaction mixture at 92-94°C with constant stirring for 4 hours. | Heating supplies the requisite activation energy for the reaction to proceed at a practical rate, while stirring ensures the homogeneity of the reaction mixture. |

| 3 | After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). | This procedure is designed to precipitate the product and dissolve the inorganic by-products (potassium carbonate and potassium chloride). |

| 4 | Extract the aqueous mixture with diethyl ether (3 x 50 mL). | The organic product, being more soluble in diethyl ether than in water, is extracted from the aqueous phase. Multiple extractions are performed to maximize the yield. |

| 5 | Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). | The sodium bicarbonate wash serves to neutralize any residual acidic impurities, and the subsequent brine wash removes any remaining water from the organic layer. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Anhydrous sodium sulfate acts as a drying agent to eliminate trace amounts of water from the organic solvent. Filtration removes the drying agent, and solvent evaporation under reduced pressure affords the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate. |

| 7 | To a solution of the crude intermediate in absolute ethanol (100 mL), add a catalytic amount of sodium ethoxide. | This step initiates the intramolecular cyclization (Perkin rearrangement). Sodium ethoxide, a strong base, deprotonates the α-carbon of the acetate group, generating a carbanion. |

| 8 | Reflux the reaction mixture for 2 hours. | The newly formed carbanion functions as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group, which leads to the formation of the furan ring. Refluxing provides the necessary energy for this cyclization to take place. |

| 9 | Cool the reaction mixture and neutralize with dilute hydrochloric acid. | Neutralization serves to quench the reaction and precipitate the desired product. |

| 10 | Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford pure ethyl 5-chlorobenzofuran-2-carboxylate. | Filtration isolates the solid product. A cold water wash removes any lingering inorganic impurities. Recrystallization from a suitable solvent such as ethanol purifies the final product by removing any soluble impurities. |

Biological Activities of Benzofuran-2-Oxoacetate Derivatives: A Landscape of Therapeutic Promise

Although the biological activities of benzofuran-2-oxoacetate derivatives are not as extensively chronicled as other classes of benzofurans, their structural attributes suggest a significant potential for a range of therapeutic applications. The inclusion of the α-keto ester functionality imparts distinctive electronic and steric characteristics that can modulate their interactions with biological targets. This section will delve into the potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of these compounds, supported by the broader understanding of benzofuran pharmacology and supplemented with detailed protocols for their assessment.

Anticancer Activity

The benzofuran scaffold is a recurring structural motif in a multitude of compounds with established anticancer properties.[2][9] These derivatives can exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and the induction of apoptosis.[7] The introduction of an oxoacetate group at the 2-position of the benzofuran ring could potentially augment these activities by furnishing additional points of interaction with target proteins.

Caption: A typical workflow for the in vitro screening of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of the number of viable cells, reduce the MTT reagent to a colored formazan product.

| Step | Procedure | Causality and Scientific Rationale |

| 1 | Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. | This allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and receptive to treatment. |

| 2 | Compound Treatment: Prepare serial dilutions of the benzofuran-2-oxoacetate derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). | Serial dilutions are essential for determining the dose-dependent effect of the compound. The vehicle control confirms that the solvent used to dissolve the compound is not cytotoxic. The positive control serves to validate the assay. |

| 3 | Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. | This incubation period provides sufficient time for the compound to exert its cytotoxic effects on the cells. The duration can be optimized based on the cell line and the anticipated mechanism of action of the compound. |

| 4 | MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. | Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells. |

| 5 | Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. | The formazan crystals are insoluble in aqueous solutions and must be dissolved for quantification. DMSO or an SDS solution effectively solubilizes the formazan. |

| 6 | Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. | The absorbance of the purple formazan solution is directly proportional to the number of viable cells in each well. |

| 7 | Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). | The IC50 value is a standard metric for the cytotoxic potency of a compound. A lower IC50 value signifies a more potent compound. |

Antimicrobial Activity

Bacterial and fungal infections represent a significant global health challenge, and the rise of drug-resistant strains underscores the urgent need for the discovery of novel antimicrobial agents.[10] Benzofuran derivatives have been documented to display a broad spectrum of antimicrobial activity.[11] The lipophilic character of the benzofuran core can aid its passage through microbial cell membranes, and the oxoacetate moiety could potentially interact with key microbial enzymes or disrupt essential metabolic pathways.

The broth microdilution method is a widely adopted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is defined as the lowest concentration that prevents the visible growth of a microorganism.[12]

| Step | Procedure | Causality and Scientific Rationale |

| 1 | Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). | This step ensures a standardized initial concentration of bacteria for the assay, which is critical for obtaining reproducible results. |

| 2 | Preparation of Compound Dilutions: Prepare serial twofold dilutions of the benzofuran-2-oxoacetate derivatives in a 96-well microtiter plate using a suitable broth medium. | This creates a concentration gradient of the compound, allowing for the determination of the lowest concentration that inhibits microbial growth. |

| 3 | Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only). | The growth control confirms that the bacteria are viable and capable of growing under the assay conditions. The sterility control ensures that the broth is not contaminated. |

| 4 | Incubation: Incubate the plate at 37°C for 18-24 hours. | This provides an adequate time for the bacteria to grow in the absence of an inhibitory compound. |

| 5 | Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. | Turbidity is an indicator of bacterial growth. The absence of turbidity signifies that the compound has inhibited bacterial growth at that particular concentration. |

| 6 | (Optional) Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bactericidal or bacteriostatic, subculture a small aliquot from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that leads to a ≥99.9% reduction in the initial inoculum. | This step helps to differentiate between compounds that kill the bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). |

Anti-inflammatory Activity

Inflammation is a complex biological response to injurious stimuli, and chronic inflammation is implicated in a wide range of diseases.[13] Many benzofuran derivatives have exhibited significant anti-inflammatory properties, frequently by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.[14]

This assay evaluates the capacity of a compound to inhibit the production of nitric oxide (NO), a pivotal pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

| Step | Procedure | Causality and Scientific Rationale |

| 1 | Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight. | RAW 264.7 cells are a well-established model for studying inflammation, as they produce substantial amounts of NO upon stimulation with LPS. |

| 2 | Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran-2-oxoacetate derivatives for 1-2 hours prior to LPS stimulation. | Pre-treatment allows the compound to enter the cells and potentially inhibit the signaling pathways that lead to the production of NO. |

| 3 | LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to provoke an inflammatory response and subsequent NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but no compound). | LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for generating large quantities of NO during inflammation. |

| 4 | Incubation: Incubate the plate for 24 hours. | This allows sufficient time for iNOS to be expressed and for NO to accumulate in the culture medium. |

| 5 | Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). | NO is an unstable molecule that rapidly oxidizes to nitrite in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite, which serves as a stable and quantifiable marker of NO production. |

| 6 | Absorbance Reading: After a brief incubation period, measure the absorbance at 540 nm using a microplate reader. | The intensity of the color produced is directly proportional to the nitrite concentration. |

| 7 | Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration in comparison to the LPS-stimulated control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be conducted in parallel to confirm that the observed reduction in NO production is not a result of cytotoxicity. | This allows for the quantification of the anti-inflammatory activity of the compound. It is imperative to exclude cytotoxicity as a confounding factor. |

Antioxidant Activity

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is implicated in the pathogenesis of numerous diseases.[15] Benzofuran derivatives are recognized for their antioxidant properties, an activity often ascribed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[16] A recent investigation into 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, compounds structurally akin to the focus of this guide, has demonstrated their potential as radical scavenging agents.[16]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method for assessing the free radical scavenging activity of compounds.[17]

| Step | Procedure | Causality and Scientific Rationale |

| 1 | Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the benzofuran-2-oxoacetate derivatives in methanol. | DPPH is a stable free radical that exhibits a characteristic deep purple color. Methanol is a suitable solvent for both DPPH and many organic compounds. |

| 2 | Reaction Mixture: In a 96-well plate or cuvettes, combine a fixed volume of the DPPH solution with an equal volume of the compound solutions at different concentrations. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox). | The antioxidant compound will donate a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it and causing a color change from purple to yellow. |

| 3 | Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes. | The incubation period allows the reaction between the antioxidant and the DPPH radical to proceed to completion. The reaction is carried out in the dark to prevent the photo-degradation of DPPH. |

| 4 | Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader. | The decrease in absorbance at 517 nm is proportional to the amount of DPPH radical that has been scavenged by the antioxidant. |

| 5 | Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value. | The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals and serves as a measure of its antioxidant potency. |

Concluding Remarks and Future Directions

The benzofuran-2-oxoacetate scaffold constitutes a promising, yet relatively under-explored, domain within the expansive landscape of medicinal chemistry. The synthetic tractability of these compounds, in conjunction with the known diverse biological activities of the broader benzofuran family, furnishes a compelling rationale for their continued investigation. The experimental protocols delineated in this guide provide a robust framework for the systematic assessment of their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential.

Future research endeavors should be directed towards the synthesis of a diverse library of benzofuran-2-oxoacetate derivatives featuring various substitution patterns on the benzofuran ring. This will facilitate a comprehensive exploration of structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, for compounds that demonstrate significant activity in the primary screens, subsequent studies should aim to elucidate their precise mechanisms of action. This may necessitate the use of more advanced techniques such as molecular docking studies to predict binding interactions with specific protein targets, and a range of cell-based and in vivo assays to validate these predictions and evaluate their therapeutic potential in more complex biological systems. Through a synergistic integration of synthetic chemistry, rigorous biological evaluation, and mechanistic investigations, the full therapeutic promise of benzofuran-2-oxoacetate derivatives can be brought to fruition.

References

- [No source provided]

-

Chemical and Cell-Based Antioxidant Assays. Encyclopedia MDPI. [Link]

- [No source provided]

- [No source provided]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

- [No source provided]

- [No source provided]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

- [No source provided]

- [No source provided]

- [No source provided]

- [No source provided]

- [No source provided]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave online. [Link]

- [No source provided]

- [No source provided]

-

Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

- [No source provided]

-

Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

- [No source provided]

- [No source provided]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. De Gruyter. [Link]

- [No source provided]

- [No source provided]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

- [No source provided]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

- [No source provided]

- [No source provided]

- [No source provided]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. mdpi.com [mdpi.com]

- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to Ethyl 2-(benzofuran-2-yl)-2-oxoacetate: A Key Scaffold for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details the molecule's fundamental properties, synthesis, and significant potential in medicinal chemistry.

Core Molecular Attributes

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a derivative of benzofuran, a heterocyclic compound where a benzene ring is fused to a furan ring. The presence of the α-ketoester functional group makes it a highly versatile building block for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate |

| Structure | A benzofuran ring attached at the 2-position to an ethyl glyoxylate moiety. |

Synthesis and Chemical Workflow

The synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of benzofuran.[1][2][3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group onto the electron-rich benzofuran ring.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The logical flow for the synthesis is depicted below. The process begins with the activation of ethyl oxalyl chloride using a Lewis acid, which then undergoes electrophilic attack by benzofuran, followed by workup to yield the final product.

Caption: Synthesis workflow for Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, self-validating protocol for the synthesis:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzofuran (1 equivalent) to a solution of a Lewis acid such as aluminum chloride (1.1 equivalents) in an inert solvent like dichloromethane (DCM) at 0 °C.

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Spectroscopic and Analytical Profile

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Benzofuran H | 7.30 - 7.80 | m | Aromatic protons |

| Ethyl -CH₂- | ~4.40 | q | O-CH₂ |

| Ethyl -CH₃ | ~1.40 | t | CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl (Ketone) | ~184.0 | C=O | |

| Carbonyl (Ester) | ~165.0 | COO | |

| Benzofuran C | 112.0 - 156.0 | Aromatic carbons | |

| Ethyl -CH₂- | ~62.0 | O-CH₂ | |

| Ethyl -CH₃ | ~14.0 | CH₃ |

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9][10][11][12] Ethyl 2-(benzofuran-2-yl)-2-oxoacetate serves as a critical starting material for the synthesis of novel benzofuran derivatives with potential therapeutic applications.

A Versatile Intermediate for Bioactive Molecules

The α-ketoester moiety of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems. This makes it an ideal precursor for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

Derivatives of benzofuran have shown promise in a multitude of therapeutic areas:

-

Anticancer Agents: The benzofuran nucleus is a core component of several compounds with antiproliferative properties.[10]

-

Antimicrobial and Antifungal Agents: Many benzofuran derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[9][12]

-

Antiviral Activity: The scaffold has been incorporated into molecules with potential antiviral effects.[8]

-

Antioxidant and Anti-inflammatory Properties: The antioxidant potential of benzofuran derivatives makes them interesting candidates for neuroprotective applications.[8]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow where Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is utilized as a starting material in a drug discovery program.

Caption: Drug discovery workflow utilizing Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Conclusion

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a molecule of significant interest due to its versatile chemical nature and its connection to the biologically important benzofuran scaffold. Its utility as a key intermediate in the synthesis of potential therapeutic agents makes it a valuable tool for researchers in the field of drug discovery and medicinal chemistry.

References

-

Choi, H. D., et al. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. Available at: [Link]

- Reddy, T. S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(9), 3556-3563.

-

da Silva, F. M., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(8), 1735-1742. Available at: [Link]

-

Dudley, M. E., et al. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

-

Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 107. Available at: [Link]

-

Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

-

Kumar, C. S. C., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(10), 1734. Available at: [Link]

-

Choi, H. D., et al. (2008). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o838. Available at: [Link]

-

Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26834-26852. Available at: [Link]

-

Gong, J., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Chemical Communications, 55(82), 12341-12344. Available at: [Link]

- Aslam, J., et al. (2015). Benzofurans: A new profile of biological activities. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 27-35.

-

Koca, R. M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. Available at: [Link]

-

Baciocchi, E., et al. (1978). Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction. Journal of the Chemical Society, Chemical Communications, (14), 597-598. Available at: [Link]

- Holla, B. S., et al. (2004). 1HNMR spectrum of 1-(1-benzofuran-2-yl). Indian Journal of Chemistry - Section B, 43B(4), 883-887.

- Forsyth, D. A., & Olah, G. A. (1979). Benzofuran-2-yl methyl ketone. Journal of the American Chemical Society, 101(18), 5309-5315.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Reddy, G. S., et al. (2020). Scope of ethyl 2-(2-benzoylbenzofuran-3-yl) acetates (4a–s) and ethyl... New Journal of Chemistry, 44(30), 12891-12900.

-

Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(39), 35431-35459. Available at: [Link]

-

Takahashi, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29281-29285. Available at: [Link]

-

Ciaffaglione, V., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. New Journal of Chemistry, 45(2), 675-683. Available at: [Link]

-

Al-Khafaji, Y. F., et al. (2020). ControlledPolymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Macromolecules, 53(16), 6896-6904. Available at: [Link]

- Kumar, S., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 6(4), 309-312.

-

PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

-

Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Benzofuran-2-yl-2-oxoacetate Scaffolds

The following technical guide provides an in-depth analysis of the Benzofuran-2-yl-2-oxoacetate scaffold, focusing on its medicinal chemistry, synthetic pathways, and therapeutic applications in metabolic disorders and virology.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The benzofuran-2-yl-2-oxoacetate scaffold represents a privileged structural motif in modern drug discovery, characterized by a benzofuran core functionalized with an

Primary therapeutic interest centers on its ability to act as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for Type 2 Diabetes Mellitus (T2DM) management, where the oxoacetate group mimics the phosphate of the natural substrate. Secondary applications include HIV-1 integrase inhibition via metal chelation and broad-spectrum anticancer activity through pro-apoptotic signaling.

Chemical Architecture & Mechanistic Basis

The Pharmacophore

The scaffold consists of two distinct domains:

-

The Benzofuran Core: A lipophilic anchor that facilitates hydrophobic interactions (e.g.,

- -

The 2-Oxoacetate Side Chain: An electrophilic

-keto carbonyl system.-

Phosphate Mimicry: In physiological pH, the hydrolyzed acid form (oxoacetate) carries a negative charge and geometry similar to a phosphate group (

), allowing it to bind competitively to phosphatase active sites. -

Metal Chelation: The 1,2-dicarbonyl system can chelate divalent metal ions (

,

-

Mechanism of Action: PTP1B Inhibition

PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3] Inhibiting PTP1B prolongs the phosphorylation of the insulin receptor, enhancing insulin sensitivity.

-

Binding Mode: The benzofuran-2-yl-oxoacetic acid binds to the catalytic P-loop of PTP1B. The carboxylate interacts with the guanidinium group of Arg221 , while the carbonyl oxygen forms hydrogen bonds with the backbone amide of Gly220 or Ser216 .

-

Selectivity: The benzofuran core extends into the "second aryl phosphate binding site" (site B), which is unique to PTP1B compared to other phosphatases (like TCPTP), providing crucial selectivity.

Structure-Activity Relationship (SAR)[2]

The optimization of the benzofuran-2-yl-2-oxoacetate scaffold relies on precise modifications to the A-ring (benzene) and the B-ring (furan) substituents.

| Region | Modification | Effect on Potency/Selectivity |

| C2-Position | Oxoacetic Acid | Essential. Conversion to amide reduces potency; reduction to alcohol abolishes activity. |

| C3-Position | Hydrophobic Aryl/Alkyl | Critical for Selectivity. Bulky groups (e.g., biphenyl, benzyl) target the secondary binding pocket (Site B). |

| C5/C6-Position | Halogens (Br, Cl) | Increases lipophilicity and metabolic stability. Enhances cell permeability. |

| C5-Position | Methoxy (-OMe) | Often improves solubility but may reduce potency if the pocket is tight. |

| Ester Moiety | Ethyl/Methyl Ester | Acts as a Prodrug . The ester is hydrolyzed intracellularly to the active acid. |

SAR Decision Tree

Caption: SAR optimization pathways for PTP1B inhibition. Red indicates the active pharmacophore; Green indicates selectivity enhancement.

Experimental Methodologies

Synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Principle: The most robust synthetic route involves the Friedel-Crafts acylation of the benzofuran core or a Claisen condensation using diethyl oxalate.

Protocol (Friedel-Crafts Route):

-

Reagents: Benzofuran derivative (1.0 eq), Ethyl oxalyl chloride (1.2 eq),

or -

Procedure:

-

Dissolve the benzofuran derivative in anhydrous DCM under

atmosphere. -

Cool the solution to 0°C.

-

Add Lewis acid (

) portion-wise to avoid exotherms. -

Dropwise add ethyl oxalyl chloride.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

-

Quench: Pour reaction mixture into ice-cold 1M HCl.

-

Extraction: Extract with DCM (3x), wash organic layer with brine, dry over

. -

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

-

-

Validation:

-

IR: Look for two carbonyl peaks: ~1735

(ester) and ~1680 -

1H NMR: Characteristic triplet/quartet for ethyl ester; absence of C2 proton on benzofuran.

-

PTP1B Enzymatic Inhibition Assay

Objective: Determine the

Protocol:

-

Buffer Preparation: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).

-

Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

-

Enzyme: Recombinant human PTP1B (0.5

g/mL). -

Workflow:

-

Add 170

L of buffer to 96-well plate. -

Add 10

L of test compound (dissolved in DMSO). -

Add 10

L of PTP1B enzyme solution. Incubate at 37°C for 10 mins. -

Initiate reaction by adding 10

L of pNPP substrate. -

Incubate at 37°C for 20 mins.

-

Stop Reaction: Add 50

L of 1N NaOH.

-

-

Readout: Measure absorbance at 405 nm (formation of p-nitrophenol).

-

Calculation: % Inhibition =

. Plot log(concentration) vs. inhibition to derive

Synthetic & Biological Workflow Diagram

Caption: Integrated workflow from chemical synthesis to biological validation of the scaffold.

Future Outlook & Challenges

While the benzofuran-2-yl-2-oxoacetate scaffold is potent, drug development faces specific hurdles:

-

Bioavailability: The free oxoacetic acid is highly polar and charged at physiological pH, limiting oral bioavailability. Strategies involving prodrug esters (e.g., ethyl or pivaloyloxymethyl esters) are essential.

-

Selectivity: Distinguishing between PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP) is difficult. Future SAR must focus on the C3-biphenyl region to exploit subtle differences in the secondary binding pockets.

-

Toxicity: Benzofurans can sometimes be metabolically activated to reactive quinones. Metabolic stability studies (microsomal stability) should be prioritized early.

References

-

Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[1] Journal of Medicinal Chemistry.

-

Wrobel, J., et al. (1999). "PTP1B inhibition by benzofuran-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Zhang, S., et al. (2003). "Structure-based design of PTP1B inhibitors." Drug Discovery Today.

-

Kowalewska, M., et al. (2012). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11656209, Ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate."

Sources

Methodological & Application

Technical Application Note: Regioselective Acylation of Benzofuran with Ethyl Oxalyl Chloride

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of the benzofuran scaffold. It details the regioselective Friedel-Crafts acylation of benzofuran with ethyl oxalyl chloride to synthesize ethyl 2-benzofuranglyoxylate .

Abstract & Scientific Rationale

The benzofuran moiety is a privileged pharmacophore in medicinal chemistry, present in anti-arrhythmic agents (e.g., Amiodarone) and various anticancer therapeutics. Functionalization of the benzofuran ring, particularly at the C2 and C3 positions, is critical for structure-activity relationship (SAR) studies.

This protocol describes the direct Friedel-Crafts acylation of benzofuran using ethyl oxalyl chloride (ethyl chlorooxoacetate). Unlike simple acyl chlorides, ethyl oxalyl chloride introduces a dicarbonyl (glyoxylate) motif. This

Mechanistic Insight: Regioselectivity

Benzofuran is an electron-rich heterocycle. In Electrophilic Aromatic Substitution (

-

C2 Attack (Preferred): Attack at the C2 position preserves the aromaticity of the fused benzene ring in the transition state. This is the kinetically and thermodynamically favored pathway for unsubstituted benzofurans.

-

C3 Attack: Occurs primarily if the C2 position is sterically hindered or blocked (e.g., 2-methylbenzofuran).

-

Lewis Acid Role: Aluminum chloride (

) acts as a strong Lewis acid to generate the highly reactive acylium ion intermediate

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |

| Benzofuran | 118.13 | 1.0 | 1.09 | Substrate |

| Ethyl Oxalyl Chloride | 136.53 | 1.2 | 1.22 | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.3 | Solid | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |

| 1M HCl (aq) | - | - | - | Quenching Agent |

Equipment:

-

Flame-dried 3-neck round-bottom flask (250 mL).

-

Pressure-equalizing addition funnel.

-

Inert gas line (

or -

Ice/Salt bath (

to -

HCl gas scrubber (trap).

Step-by-Step Methodology

Phase 1: Formation of the Acylium Complex

-

Setup: Assemble the glassware under an inert atmosphere. Connect the gas outlet to an HCl scrubber (neutralization trap with NaOH).

-

Catalyst Suspension: Charge the flask with anhydrous DCM (50 mL) and

(1.3 equiv). Cool the suspension to -

Electrophile Activation: Add ethyl oxalyl chloride (1.2 equiv) dropwise to the

suspension over 15 minutes.-

Observation: The mixture may turn yellow/orange, indicating the formation of the acylium complex. Stir for 15 minutes at

.

-

Phase 2: Regioselective Acylation

-

Substrate Addition: Dissolve benzofuran (1.0 equiv) in anhydrous DCM (20 mL). Transfer this solution to the addition funnel.

-

Controlled Addition: Add the benzofuran solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below

.-

Critical Control Point: Rapid addition causes exotherms that may lead to polymerization of the benzofuran or poly-acylation.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. The product typically appears as a distinct spot with lower

than benzofuran.

-

Phase 3: Work-up & Isolation

-

Quenching: Cool the mixture back to

. Carefully quench by dropwise addition of ice-cold water or 1M HCl (50 mL). Caution: Vigorous evolution of HCl gas. -

Extraction: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (

mL). -

Washing: Combine organic phases and wash sequentially with:

-

Water (

mL) -

Sat.

( -

Brine (

mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude residue is typically a yellow/brown oil or solid. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Hexane if solid.

Expected Data

-

Product: Ethyl 2-benzofuranglyoxylate (Ethyl

-oxo-2-benzofuranacetate). -

Yield: 65–80% (optimized).

-

Physical State: Yellowish solid or oil.

| Analytical Method | Expected Signal Characteristics |

| Carbonyl peaks at ~175 ppm (ester) and ~160 ppm (ketone). C2 signal shifts downfield. | |

| IR Spectroscopy | Strong bands at ~1735 |

Visualization & Logic Flows

Diagram 1: Reaction Mechanism & Regiochemistry

This diagram illustrates the electrophilic attack at C2 and the stability rationale.

Caption: Mechanistic pathway favoring C2 acylation due to preservation of the benzene ring aromaticity.

Diagram 2: Experimental Workflow

This diagram outlines the critical process steps and safety checkpoints.

Caption: Operational workflow emphasizing temperature control during the addition phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Reaction temperature too high during addition. | Ensure internal temp stays |

| Regioisomer Mix (C2/C3) | Substrate steric hindrance or high temperature. | Confirm substrate purity. Lower reaction temperature to |

| Incomplete Reaction | Moisture in solvent or deactivated catalyst. | Use freshly distilled DCM and fresh |

| Hydrolysis of Ester | Quenching too basic or prolonged acid exposure. | Use cold dilute HCl for quench. Do not leave in basic wash ( |

References

- Anderson, A. G., et al. "Friedel-Crafts Acylation of Benzofuran and Derivatives." Journal of Organic Chemistry, 1978.

- Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 24, p. 77 (1944).

-

Benzofuran Functionalization Review

-

Nevagi, R. J., et al. "Biological and Medicinal Significance of Benzofuran Derivatives: A Review." European Journal of Medicinal Chemistry, 2015.

-

- Lewis Acid Catalysis in Heterocycles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard text on heterocycle reactivity).

Sources

The Versatile Heterocyclic Intermediate: A Guide to Ethyl 2-(Benzofuran-2-yl)-2-oxoacetate

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzofuran nucleus stands as a "privileged scaffold," a structural motif frequently found in compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] Within this important class of heterocycles, ethyl 2-(benzofuran-2-yl)-2-oxoacetate emerges as a highly versatile intermediate, a building block poised for the synthesis of a diverse range of complex molecules with therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and utilization of ethyl 2-(benzofuran-2-yl)-2-oxoacetate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Physicochemical Properties and Safety Considerations

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | N/A |

| Molecular Weight | 218.21 g/mol | N/A |

| Appearance | Expected to be a solid or oil | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Synthesis of the Intermediate: A Friedel-Crafts Approach

The primary and most direct route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate is the Friedel-Crafts acylation of benzofuran with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[8][9] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich benzofuran ring.[8][10]

Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Detailed Protocol: Friedel-Crafts Acylation of Benzofuran

Disclaimer: The following protocol is a representative procedure based on established Friedel-Crafts acylation methods.[8][11] Researchers should perform a small-scale trial and optimize conditions as necessary.

Materials:

-

Benzofuran

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere, dissolve benzofuran (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Acylation: Add ethyl oxalyl chloride (1.1 eq) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Applications in Heterocyclic Synthesis: Building Complexity

The true value of ethyl 2-(benzofuran-2-yl)-2-oxoacetate lies in its reactivity, particularly the dicarbonyl moiety which serves as a versatile handle for constructing a variety of heterocyclic systems. The presence of two electrophilic centers allows for reactions with a range of dinucleophiles, leading to the formation of new ring systems.

Synthesis of Benzofuran-Substituted Pyrazoles

A prominent application of α-ketoesters like ethyl 2-(benzofuran-2-yl)-2-oxoacetate is the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities.[12][13] The reaction with hydrazine derivatives proceeds via a condensation reaction followed by cyclization.

Caption: General scheme for the synthesis of benzofuran-pyrazoles.

Materials:

-

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid

-

Piperidine (catalytic amount, if needed)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(benzofuran-2-yl)-2-oxoacetate (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution. If using a less reactive hydrazine, a catalytic amount of an acid (e.g., acetic acid) or base (e.g., piperidine) may be required.[1]

-

Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.[12][14]

Synthesis of Benzofuran-Substituted Pyridazinones

Another important class of heterocycles accessible from ethyl 2-(benzofuran-2-yl)-2-oxoacetate are pyridazinones. These compounds can be synthesized through condensation with hydrazides.[15][16]

Materials:

-

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

-

A suitable hydrazide (e.g., cyanoacetohydrazide)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Reaction Mixture: To a solution of ethyl 2-(benzofuran-2-yl)-2-oxoacetate (1.0 eq) in ethanol, add the hydrazide (1.0 eq) and a catalytic amount of piperidine.

-

Reaction: Reflux the mixture for several hours until the reaction is complete as indicated by TLC.

-

Isolation: Cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry to obtain the pyridazinone derivative. Further purification can be achieved by recrystallization.[15]

Characterization Data of Related Compounds

| Spectroscopic Data for a 2-(Benzofuran-2-yl)-2-oxoethyl Derivative | |

| ¹H NMR (500MHz, CDCl₃) δ (ppm) | 8.04-8.02 (d, 1H), 7.99-7.98 (d, 1H), 7.79-7.76 (m, 2H), 7.72-7.69 (t, 1H), 7.67 (s, 1H), 7.64-7.62 (d, 1H), 7.57-7.54 (t, 1H), 7.39-7.36 (t, 1H), 5.61 (s, 2H).[17] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 182.94, 165.67, 155.80, 150.25, 133.31, 132.04, 130.39, 130.10, 128.97, 127.23, 126.70, 124.34, 124.11, 123.60, 113.75, 112.57, 67.10.[18] |

| IR (ATR, cm⁻¹) | 3089 (Ar C-H), 2953 (C-H), 1744, 1686 (C=O), 1612 (C=C), 1554, 1422 (Ar C=C), 1529, 1344 (N=O), 1278, 1123 (C-O).[17] |

Researchers synthesizing ethyl 2-(benzofuran-2-yl)-2-oxoacetate should expect characteristic signals for the ethyl ester (a quartet and a triplet in the ¹H NMR, and corresponding signals in the ¹³C NMR), the benzofuran ring protons and carbons, and two carbonyl carbons in the ¹³C NMR spectrum. The IR spectrum should show two distinct C=O stretching vibrations.

Conclusion: A Gateway to Novel Chemical Entities

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a valuable and reactive intermediate that provides a straightforward entry into a variety of more complex heterocyclic systems. Its synthesis via Friedel-Crafts acylation, while requiring careful handling of reagents, is a robust and scalable method. The dicarbonyl functionality allows for facile construction of medicinally relevant scaffolds such as pyrazoles and pyridazinones. This guide provides a foundational understanding and practical protocols to empower researchers in their efforts to synthesize novel chemical entities with potential therapeutic applications. As with all chemical syntheses, careful planning, adherence to safety protocols, and diligent characterization of products are paramount to success.

References

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of some new 3-substituted-5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734–739.

- Bongen, E. G., et al. (2018).

- El-Sayed, R., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. [Journal Name, please verify].

- Fisher Scientific. (n.d.).

- Friedel Crafts Reaction - S

- TCI Chemicals. (2025, January 15).

- Hassan, A. S., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 1-15.

- Key Organics. (n.d.). ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)

- MSDS of ethyl benzofuran-2-carboxyl

- BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol.

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). [Journal Name, please verify].

- Chem-Impex. (n.d.). 2-Ethyl Benzofuran.

- Then, S. M., et al. (2017). Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C-H...O hydrogen-bonded supramolecular. EPrints USM.

- Key Organics. (n.d.). ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)

- PubChem. (n.d.). Benzofuran-2-yl-acetic acid ethyl ester.

- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019).

- Cheméo. (2026). Ethyl-2-benzofuran.

- 12BL Experiment 10: Friedel Crafts Acyl

- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.

- Then, S. M., et al. (2017). Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C—H⋯O hydrogen-bonded supramolecular assemblies.

- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

- Mohareb, R. M., et al. (n.d.).

- Synquest Labs. (n.d.).

- One-pot synthesis of benzofused heteroaryl azoles via tandem C-heteroatom coupling/CH activ

- Basavaraja, K. M., et al. (2013). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica, 5(4), 87-98.

- Synthesis of ethyl benzofuran-2-carboxyl

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.). [Journal Name, please verify].

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). [Journal Name, please verify].

- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). [Journal Name, please verify].

- Pyridazine Derivatives. (2003). [Journal Name, please verify].

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019). [Journal Name, please verify].

- A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet

- Product Class 8: Pyridazines. (n.d.).

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). [Journal Name, please verify].

- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). [Journal Name, please verify].

Sources

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. capotchem.cn [capotchem.cn]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C—H⋯O hydrogen-bonded supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.usm.my [eprints.usm.my]

Application Note: Ethyl 2-(benzofuran-2-yl)-2-oxoacetate in Antimicrobial Drug Discovery

Executive Summary: The "Linchpin" Scaffold

In the urgent race against antimicrobial resistance (AMR), the benzofuran moiety remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Ethyl 2-(benzofuran-2-yl)-2-oxoacetate represents a critical, high-value intermediate in this domain.

Unlike simple benzofurans, this

This guide details the synthesis of this scaffold, its derivatization into bioactive libraries, and the standardized protocols for validating antimicrobial efficacy.

Synthetic Utility & Scaffold Design[1]

The utility of ethyl 2-(benzofuran-2-yl)-2-oxoacetate lies in its reactivity. The

-

Schiff Base Formation: Condensation with hydrazides/amines to target bacterial DNA gyrase.

-

Heterocycle Fusion: Condensation with diamines (e.g., o-phenylenediamine) to form quinoxalines, known for DNA intercalation.

Workflow Visualization: From Precursor to Bioactive Hit

The following diagram illustrates the chemical genealogy of the scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize Ethyl 2-(benzofuran-2-yl)-2-oxoacetate from 2-acetylbenzofuran via Selenium Dioxide (

Reagents:

-

2-Acetylbenzofuran (1.0 eq)

-